

# 1-Amino-2-phenyl-propan-2-ol CAS number and identifiers

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## Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110

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## Technical Guide: 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Amino-2-phenyl-propan-2-ol**, a versatile amino alcohol with significant applications in pharmaceutical and fine chemical synthesis. This document details its chemical identifiers, physicochemical properties, safety information, and insights into its synthesis.

## Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. **1-Amino-2-phenyl-propan-2-ol** is known by several identifiers across various chemical databases and regulatory bodies.

Identifier Type	Value	Source
CAS Number	17643-24-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	1-amino-2-phenylpropan-2-ol	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PubChem CID	12362998	<a href="#">[1]</a> <a href="#">[3]</a>
EC Number	809-146-7	<a href="#">[1]</a>
InChI	InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3	<a href="#">[1]</a>
InChIKey	BDNDQOCRJGGSJO-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	CC(CN)(C1=CC=CC=C1)O	<a href="#">[1]</a> <a href="#">[4]</a>

#### Synonyms:

- alpha-(Aminomethyl)-alpha-methylbenzenemethanol[\[1\]](#)
- AKOS BB-9873[\[5\]](#)

The stereochemistry of this compound is crucial, as different enantiomers can possess distinct pharmacological properties. For instance, (2R)-1-amino-2-phenylpropan-2-ol has a specific CAS number of 135355-11-2.[\[6\]](#)

## Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of **1-Amino-2-phenyl-propan-2-ol**, which are essential for designing experimental conditions and understanding its behavior in various systems.

Property	Value	Source
Molecular Weight	151.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White solid	<a href="#">[3]</a>
Boiling Point	293.561 °C at 760 mmHg	<a href="#">[5]</a>
Flash Point	131.341 °C	<a href="#">[5]</a>
Density	1.074 g/cm³	<a href="#">[5]</a>
Topological Polar Surface Area	46.3 Å²	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	2	<a href="#">[4]</a>
XLogP3	0.3	<a href="#">[1]</a>

## Applications in Research and Synthesis

**1-Amino-2-phenyl-propan-2-ol** is a valuable building block in organic synthesis and pharmaceutical development.[\[3\]](#) Its bifunctional nature, containing both an amino group and a hydroxyl group, along with a phenyl moiety, enhances its reactivity and solubility in organic solvents.[\[3\]](#)

Key applications include:

- Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders.[\[3\]](#)
- Chiral Auxiliary: Its structure allows it to act as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is a critical aspect in the development of effective drugs.[\[3\]](#)

- Organic Synthesis: It is used as a foundational component for creating more complex molecules with specific functional groups, thereby improving the efficiency of chemical reactions.[3]

## Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general workflow for the synthesis of related amino alcohols can be conceptualized. The synthesis of chiral amino alcohols like phenylpropanolamines often involves multi-step organic synthesis techniques.

A potential synthetic pathway could involve the following logical steps:



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Caption: Generalized synthetic workflow for amino alcohols.

This process would begin with a suitable starting material, such as a phenylacetone derivative. [7] The ketone functionality is reduced to an alcohol, followed by the introduction of the amino group, often via reductive amination.[7] The final step involves purification to isolate the desired compound.[8]

## Safety and Handling

Proper handling of **1-Amino-2-phenyl-propan-2-ol** is essential in a laboratory setting. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Classification:

Hazard Class	Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	4	Danger	H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage

Source:[[1](#)]

Recommended Precautionary Measures:

A logical workflow for safe handling and in case of exposure is outlined below.



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Caption: Recommended safety, handling, and first aid workflow.

#### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[\[9\]](#)
- Skin Protection: Wear fire/flame resistant and impervious clothing.[\[9\]](#)
- Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[\[9\]](#)

#### Storage:

- Store in a cool place, between 0-8 °C, and keep the container tightly closed in a dry and well-ventilated area.[\[3\]](#)[\[4\]](#)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)